molecular formula C8H9F3N2 B15204578 N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine

N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B15204578
M. Wt: 190.17 g/mol
InChI Key: RVLXXVBCYMNEID-UHFFFAOYSA-N
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Description

N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine is an organic compound that belongs to the class of substituted benzenediamines. This compound is characterized by the presence of a methyl group at the N1 position and a trifluoromethyl group at the 5 position on the benzene ring. It is a valuable building block in organic synthesis and has found applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of reducing agents such as palladium on carbon (Pd-C) and hydrogen gas (H2) to achieve the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its electron-withdrawing capability, influencing its reactivity and stability .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

2-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C8H9F3N2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,13H,12H2,1H3

InChI Key

RVLXXVBCYMNEID-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)C(F)(F)F)N

Origin of Product

United States

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